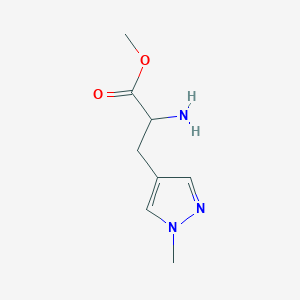

Methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate

Description

Methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate is a chiral amino ester derivative featuring a 1-methyl-1H-pyrazole substituent. The compound’s structure comprises a methyl ester group, an amino moiety, and a pyrazole ring substituted at the 4-position with a methyl group. Pyrazole rings are aromatic heterocycles known for their hydrogen-bonding capabilities and role in medicinal chemistry .

The compound’s molecular formula is C₉H₁₃N₃O₂, with a molecular weight of 195.16 g/mol.

Properties

IUPAC Name |

methyl 2-amino-3-(1-methylpyrazol-4-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-11-5-6(4-10-11)3-7(9)8(12)13-2/h4-5,7H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEFYONBBIOSIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CC(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate typically involves the cyclocondensation of hydrazine with a carbonyl system. One common method is the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with methyl 2-amino-3-oxopropanoate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as ammonium acetate .

Industrial Production Methods

Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pH control.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens and sulfonyl chlorides.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazoles.

Scientific Research Applications

Chemistry

Methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate serves as a valuable intermediate in the synthesis of heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation: Using reagents like potassium permanganate.

- Reduction: Utilizing sodium borohydride or lithium aluminum hydride.

- Substitution Reactions: Where the amino group can be replaced by other nucleophiles .

Biology

In biological research, this compound is investigated for its potential as a biochemical probe in enzyme studies. Its ability to interact with specific molecular targets may allow researchers to explore enzyme mechanisms and kinetics effectively .

Medicine

This compound is being explored as a precursor in the synthesis of pharmaceutical agents. Its structural characteristics make it suitable for developing new drugs targeting various diseases, particularly those involving enzymatic pathways .

Industrial Applications

The compound's utility extends to industrial applications, particularly in the development of agrochemicals and dyes. Its unique properties enable it to act as a building block for creating more complex chemical structures used in these industries .

Research into the biological activity of this compound indicates potential therapeutic applications. Studies suggest that it may interact with specific enzymes or receptors, modulating their activities through hydrogen bonding and hydrophobic interactions .

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This interaction can lead to the inhibition of microbial growth or the suppression of disease-causing pathways .

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences among methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate and related compounds:

Key Observations :

- Substituent Position : The target compound’s 1-methyl-1H-pyrazol-4-yl group differs from the 4-methyl-1H-pyrazol-1-yl group in , altering hydrogen-bonding capacity and steric effects.

- Salt Forms : The dihydrochloride salt in enhances water solubility compared to the free base form of the target compound.

- Aromatic vs.

Physicochemical Properties

- Solubility: The dihydrochloride salt in is highly water-soluble due to ionic interactions, whereas the free base (target compound) likely has moderate solubility in polar organic solvents (e.g., methanol, DMSO). The nitro derivative in exhibits lower polarity than pyrazole-containing analogs, reducing solubility in aqueous media.

- Hydrogen Bonding: The pyrazole ring in the target compound lacks N–H donors (due to 1-methyl substitution), limiting its hydrogen-bonding capacity compared to compounds with unsubstituted pyrazoles (e.g., , which has hydroxy and amino groups for H-bonding) . In contrast, the dihydrochloride salt in relies on chloride ions for ionic interactions rather than traditional H-bonds.

Reactivity and Stability

Stability :

- The target compound’s ester group may hydrolyze under acidic/basic conditions, similar to . However, the pyrazole ring’s aromaticity confers thermal stability.

- The nitro group in is redox-active, making it prone to reduction (e.g., with NaBH₄, as in ), whereas the pyrazole ring is chemically inert under mild conditions.

- Synthetic Utility: The amino ester group in the target compound serves as a versatile intermediate for amidation or condensation reactions, akin to procedures in . The dihydrochloride salt in is more suitable for solid-phase synthesis due to enhanced crystallinity .

Biological Activity

Methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medical research, and potential therapeutic benefits.

This compound has the molecular formula and a molecular weight of approximately 169.21 g/mol. The synthesis typically involves cyclocondensation reactions, often utilizing 1-methyl-1H-pyrazole-4-carbaldehyde and methyl 2-amino-3-oxopropanoate under acidic conditions, frequently facilitated by catalysts like ammonium acetate .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes by binding to their active sites, disrupting normal cellular functions. This interaction can lead to antimicrobial effects and modulation of disease pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic processes.

Antimalarial Properties

The compound has also been investigated for its potential antimalarial effects. Preliminary studies suggest that it may inhibit the growth of Plasmodium species, the parasites responsible for malaria. The specific pathways affected by this compound include those involved in nucleotide synthesis and energy metabolism within the parasite .

Antileishmanial Activity

Another area of interest is the antileishmanial activity of this compound. Leishmaniasis, caused by Leishmania parasites, poses significant health challenges in many regions. Initial findings indicate that this compound may inhibit the growth of Leishmania species, providing a potential avenue for therapeutic development .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate?

The synthesis of pyrazole-containing compounds often involves coupling reactions under controlled conditions. For example, diazomethane and triethylamine in dichloromethane at –20 to –15°C for 40–48 hours are used for analogous pyrazole derivatives, followed by purification via column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from 2-propanol . Key parameters to optimize include temperature, reaction time, and solvent choice to maximize yield and minimize side products.

Q. How can crystallographic methods like SHELX and ORTEP-III be applied to determine the compound’s structure?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard for resolving molecular geometry. ORTEP-III provides graphical visualization of thermal ellipsoids and hydrogen-bonding networks, critical for validating bond lengths and angles . For instance, similar methyl pyrazole derivatives exhibit planar pyrazole rings and intermolecular N–H⋯O hydrogen bonds in their crystal lattices .

Q. What purification techniques are suitable for isolating this compound?

Column chromatography with ethyl acetate/hexane (1:4) effectively separates polar impurities, while recrystallization from 2-propanol enhances purity . For scale-up, vacuum distillation or preparative HPLC (using C18 columns with acetonitrile/water gradients) may be employed, though solvent compatibility with the ester and amino groups must be verified.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR identify the methyl ester (–COOCH), pyrazole protons (δ 7.5–8.0 ppm), and amino group (–NH) .

- IR : Stretching bands at ~1700 cm (ester C=O) and ~3300 cm (N–H) confirm functional groups .

- MS : High-resolution ESI-MS provides exact mass validation (e.g., CHNO requires m/z 199.0956).

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice be analyzed using graph set analysis?

Etter’s graph set theory categorizes hydrogen bonds into motifs (e.g., , ) based on donor/acceptor interactions. For example, in related pyrazole esters, N–H⋯O bonds form chains (), while weaker C–H⋯O interactions contribute to layer packing . Software like Mercury (CCDC) can automate this analysis using crystallographic data.

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies may arise if solution-state NMR suggests conformational flexibility, while SC-XRD shows a rigid structure. For example, dynamic NMR can detect rotational barriers in solution, whereas DFT calculations (e.g., Gaussian at B3LYP/6-311+G(d,p)) reconcile energy-minimized conformers with experimental data .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution?

Density Functional Theory (DFT) calculates electrophilicity indices () and Fukui functions to identify reactive sites. For methyl esters, the carbonyl carbon typically shows high electrophilicity ( eV), making it prone to hydrolysis or aminolysis. Solvent effects (e.g., PCM models for water) refine these predictions .

Q. What methodologies design bioactive analogs of this compound?

Structure-activity relationship (SAR) studies focus on modifying the pyrazole and amino ester moieties. For example:

- Replace the methyl group with trifluoromethyl to enhance metabolic stability.

- Introduce heterocycles (e.g., thiazolidinones) via post-functionalization, as seen in analogs with anti-inflammatory activity .

Biological assays (e.g., enzyme inhibition, cytotoxicity) validate modifications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.